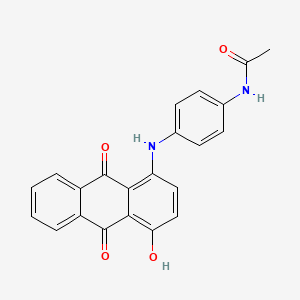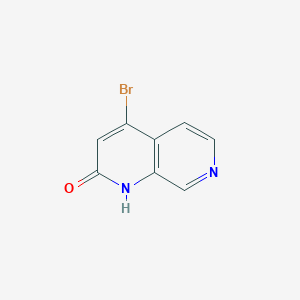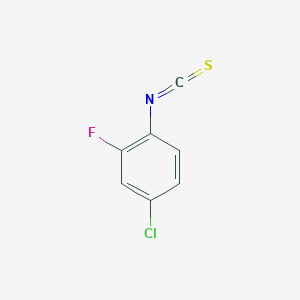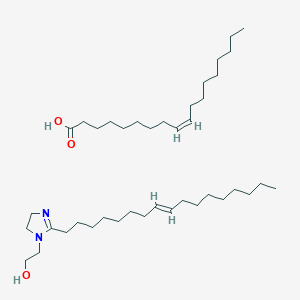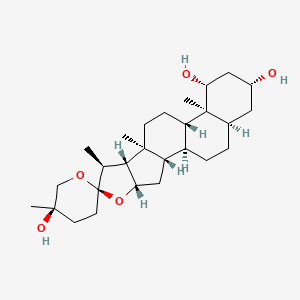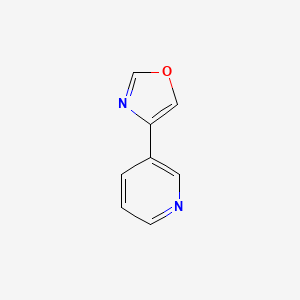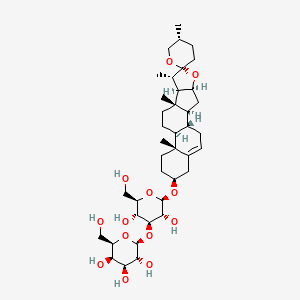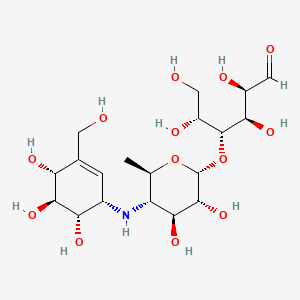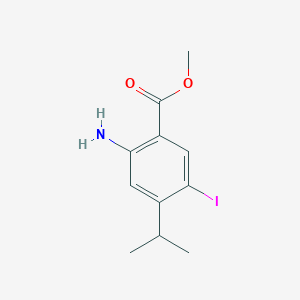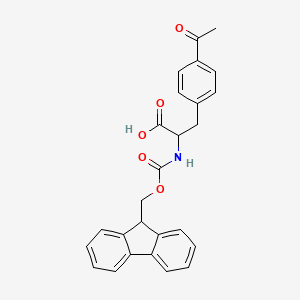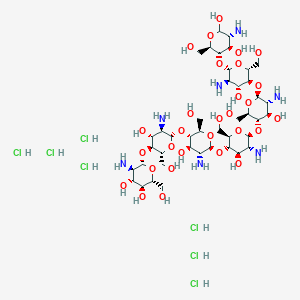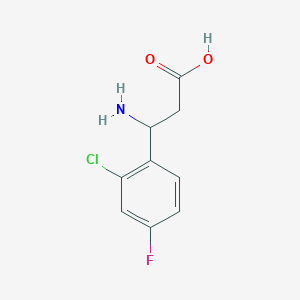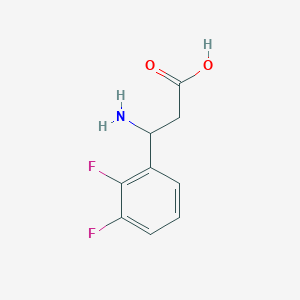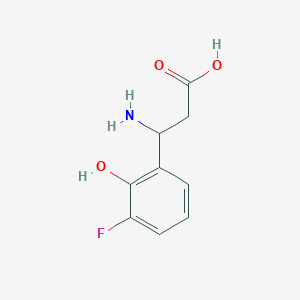
C5a Anaphylatoxin (37-53) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C5a Anaphylatoxin (37-53) (human) is a fragment of the C5a anaphylatoxin, which is part of the complement system . It is a fragment that spans from the 37th to the 53rd residues of the 74-amino acid peptide generated from the fifth component of complement (C5) during complement activation . This peptide is an antisense homology box (AHB) peptide of C5a .
Synthesis Analysis
The synthesis of C5a involves the cleavage of the amino terminal of C5 by the C5a convertase in the plasma . The C5a anaphylatoxin is produced as part of the activation of the complement system . The generation of C5a can also be influenced by activated neutrophils, macrophages, platelets, and coagulant cascade proteins .Molecular Structure Analysis
C5a is a 74 amino acid protein, composed of four α-helices in anti-parallel with bridging disulfide bonds . It is a highly hydrophilic protein with a mainly alpha-helical structure held together by 3 disulfide bridges .Chemical Reactions Analysis
The reaction of human C5a or its derivative with tetranitromethane under non-denaturing conditions results in the selective nitration of only one of the two tyrosine residues found in these glycoproteins . This reactive tyrosyl residue was identified as that found in position 23 of the sequence .Physical And Chemical Properties Analysis
C5a is a naturally glycosylated polypeptide containing 74 amino acids with a molecular weight of approximately 10,400 daltons . It contains 25% carbohydrate attached to a single Asn residue at position 64 . This carbohydrate is of variable structure leading to a broad distribution of molecular weight upon analysis by mass spectroscopy .科学的研究の応用
Receptor Identification and Interaction
Specific C5a Receptor on Human Polymorphonuclear Leukocytes : A study demonstrated the presence of a specific receptor for C5a anaphylatoxin on human polymorphonuclear leukocytes. The study used a homogeneous preparation of radiolabeled C5a to show rapid cellular uptake and slow dissociation rate, indicating a receptor-C5a interaction leading to cellular responses such as leukocyte chemotaxis and lysosomal enzyme release (Chenoweth & Hugli, 1978).
Granulocyte C5a Receptor Labeling with Photoreactive Probe : Another research employed a photoreactive analog of C5a, demonstrating its ability to specifically bind to C5a receptors on neutrophils or U937 cells. This study helped in understanding the biochemical similarity of C5a receptors found on human neutrophils and other granulocytes (Johnson & Chenoweth, 1985).
Functional Analysis and Clinical Implications
C5a in Hemodialysis and Chronic Inflammation : C5a anaphylatoxin's potent bioactive properties have implications in acute and chronic inflammatory responses, particularly in patients undergoing extracorporeal circulation like hemodialysis. This research highlighted C5a's role in systemic effects and its possible contribution to chronic pulmonary fibrosis in dialyzed patients (Chenoweth, 1987).
Chemotactic Response and Leukotaxis : Studies on C5a and C3a anaphylatoxins focused on their chemotactic activity. C5a demonstrated specific activity ranges for stimulating cellular migration, underlining its importance as a major humoral chemotactic factor (Fernández et al., 1978).
Gene Cloning and Expression in Escherichia coli : Research involving the gene coding for human anaphylatoxin C5a and its expression in Escherichia coli advanced the understanding of this molecule. This work led to the production of non-glycosylated recombinant human C5a, important for further biological and biochemical studies (Bautsch et al., 1992).
C5a Receptor Expression in Non-Myeloid Cells : The expression of the C5a receptor in non-myeloid cells, including epithelial, endothelial, and smooth muscle cells, has been explored. This finding suggests a broader role for the C5a receptor beyond myeloid cells, potentially in various tissues and physiological processes (Zwirner et al., 1999).
C5a Anaphylatoxin in Neurodegeneration : The potential involvement of C5a anaphylatoxin fragments in neurodegenerative diseases like Alzheimer's was investigated. The study found that a C5a-receptor fragment peptide induced apoptosis in neuroblastoma cells, suggesting a link between complement activation and neurodegeneration (Farkas et al., 1998).
Safety And Hazards
C5a is a potent proinflammatory anaphylatoxin. Its activation can lead to inflammation-associated organ damage and a profound vulnerability to nosocomial infection . If the degranulation triggered by anaphylatoxins is widespread, it can cause a shock-like syndrome similar to that of an allergic reaction .
将来の方向性
There are several areas of C5a research that are still incompletely understood and therapeutic opportunities are still being evaluated . The development of inhibitors to block the complement anaphylatoxin-mediated responses has been the goal of numerous studies . Future research will likely focus on further understanding the cellular signaling pathways triggered by C5a and potential therapeutic applications targeting C5a .
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H141N27O22S/c1-11-42(5)61(76(127)100-50(25-16-17-31-83)69(120)97-46(9)66(117)102-55(37-48-22-14-13-15-23-48)72(123)108-63(47(10)111)78(129)101-53(79(130)131)29-30-60(113)114)107-74(125)57(40-132)105-70(121)51(26-19-33-92-81(87)88)99-75(126)58-28-21-35-109(58)59(112)38-94-68(119)54(36-41(3)4)103-73(124)56(39-110)104-77(128)62(43(6)12-2)106-71(122)52(27-20-34-93-82(89)90)98-65(116)45(8)95-64(115)44(7)96-67(118)49(84)24-18-32-91-80(85)86/h13-15,22-23,41-47,49-58,61-63,110-111,132H,11-12,16-21,24-40,83-84H2,1-10H3,(H,94,119)(H,95,115)(H,96,118)(H,97,120)(H,98,116)(H,99,126)(H,100,127)(H,101,129)(H,102,117)(H,103,124)(H,104,128)(H,105,121)(H,106,122)(H,107,125)(H,108,123)(H,113,114)(H,130,131)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)/t42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIYGLYKOKNOQE-SWUANFAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H141N27O22S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1889.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C5a Anaphylatoxin (37-53) (human) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

